molecular formula C12H11NO B073759 4-Amino-4'-hydroxybiphenyl CAS No. 1204-79-1

4-Amino-4'-hydroxybiphenyl

Cat. No.: B073759
CAS No.: 1204-79-1
M. Wt: 185.22 g/mol
InChI Key: LQZZZAFQKXTFKH-UHFFFAOYSA-N
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Description

4-Amino-4’-hydroxybiphenyl is an organic compound with the molecular formula C12H11NO. It consists of a biphenyl structure with an amino group at the 4-position and a hydroxyl group at the 4’-position. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-4’-hydroxybiphenyl can be synthesized through several methods. One common approach involves the nitration of biphenyl to produce 4-nitrobiphenyl, followed by reduction to yield 4-aminobiphenyl. The final step involves hydroxylation at the 4’-position to obtain 4-Amino-4’-hydroxybiphenyl .

Industrial Production Methods: In industrial settings, the production of 4-Amino-4’-hydroxybiphenyl often involves catalytic hydrogenation of 4-nitrobiphenyl in the presence of a suitable catalyst, followed by hydroxylation using specific reagents under controlled conditions .

Types of Reactions:

    Oxidation: 4-Amino-4’-hydroxybiphenyl can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-4’-hydroxybiphenyl is widely used in scientific research due to its versatile chemical properties. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals. In biology, it is used in the study of enzyme interactions and metabolic pathways. In medicine, it is investigated for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties. Additionally, it finds applications in the development of dyes and pigments in the chemical industry .

Mechanism of Action

The mechanism of action of 4-Amino-4’-hydroxybiphenyl involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The compound’s hydroxyl and amino groups play a crucial role in its binding affinity and reactivity with target molecules .

Comparison with Similar Compounds

  • 4-Aminobiphenyl
  • 4-Hydroxybiphenyl
  • 4-Nitrobiphenyl

Comparison: 4-Amino-4’-hydroxybiphenyl is unique due to the presence of both amino and hydroxyl groups on the biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, such as 4-Aminobiphenyl and 4-Hydroxybiphenyl, which possess only one functional group.

Properties

IUPAC Name

4-(4-aminophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZZZAFQKXTFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1036832
Record name 4-Amino-4'-hydroxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1036832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204-79-1
Record name 4′-Amino[1,1′-biphenyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-4'-hydroxybiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-4'-hydroxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1036832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-4'-HYDROXYBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP96PV8E87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The hydroxy-containing primary amino compound and the spirodilactam precursor are typically contacted in a molar ratio of about 2:1 in the presence of an inert reaction diluent capable of dissolving at least a portion of each reactant at reaction temperature. A preferred class of reaction diluents comprises N-alkylamides such as N,N-dimethylacetamide or N-methyl-2-pyrrolidone. Reaction conditions include a reaction temperature from about 80° C. to about 200° C. and a reaction pressure sufficient to maintain the reaction mixture in the liquid phase. Such pressures are from about 0.8 atmosphere to about 20 atmospheres. Subsequent to reaction, the hydroxyaryl-substituted spirodilactam is recovered, if desired, by conventional methods such as extraction, solvent removal and precipitation. The isolation of the hydroxyaryl-substituted spirodilactam is not required, however, and the spirodilactam is further reacted in situ to form the cyanato derivative without isolation. By way of specific illustration, p-aminophenol reacts with either 4-oxoheptanedioic acid or 1,6-dioxaspiro[4.4]nonane-2,7-dione to produce 1,6-di(4-hydroxyphenyl)-1,6-diasaspiro[4.4]nonane-2,7-dione and 4-amino-4'-hydroxybiphenyl reacts with either di(2-carboxyphenyl)ketone or 3,4,8,9-dibenzo-1,6-dioxaspiro[4.4]nonane-2,7-dione to produce 1,6-di[4-(4'-hydroxybiphenyl)]-3,4,8,9-dibenzo-1,6diasaspiro[4.4]nonane-2,7-dione.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Amino-4'-hydroxybiphenyl of interest in cancer research?

A: Studies have shown that this compound demonstrates carcinogenic potential, specifically targeting the liver in neonatal mice. [] This is particularly noteworthy as traditional carcinogenicity tests on this compound have yielded negative results in other systems. [] This highlights the importance of considering neonatal models in carcinogenicity evaluations.

Q2: How does the structure of this compound influence its potential for inducing liver cancer (hepatomas)?

A: While the exact mechanism of action remains unclear, the structure of this compound likely plays a crucial role in its observed carcinogenicity. It's closely related to 4-Aminobiphenyl, a known carcinogen. [] Further research is needed to elucidate the specific structural features contributing to its activity in neonatal mice.

Q3: Beyond cancer research, are there other applications where this compound plays a role?

A: Yes, this compound is also a key component in the synthesis of certain polymers. It serves as a building block for creating poly(arylether amides) with high molecular weight and desirable thermal properties. [] These polymers have potential applications in various fields requiring materials with high thermal stability and solubility in specific solvents.

A: Interestingly, this compound has been identified as a metabolite of the azo dye Direct Blue 14, produced by human skin bacteria. [] This finding raises concerns about the potential health risks associated with azo dye exposure, considering the carcinogenic potential of certain aromatic amines like this compound.

Q4: Are there alternative synthesis pathways for generating this compound?

A: Research has explored various synthetic routes for this compound. One notable method involves the reaction of benzyl N-hydroxy-N-phenylcarbamate or N-phenylbenzohydroxamic acid with specific halogenobenzenes. [] This approach utilizes an oxygen analogue of the benzidine rearrangement to yield the desired compound.

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